molecular formula C14H13Cl4N B14046237 [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14046237
M. Wt: 337.1 g/mol
InChI Key: NCEVUPDWGZIMAI-UHFFFAOYSA-N
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Description

[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective addition of chlorine atoms

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced separation techniques, such as chromatography, ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups within the molecule.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry: In chemistry, [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for research in pharmacology and toxicology. Studies may focus on its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs or treatments.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

  • [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-methyl-amine
  • [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-ethyl-amine

Uniqueness: What sets [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine apart is its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(15)5-10(13)11-6-9(16)7-12(17)14(11)18/h3-5,7,11H,6H2,1-2H3

InChI Key

NCEVUPDWGZIMAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C2CC(=CC(=C2Cl)Cl)Cl

Origin of Product

United States

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